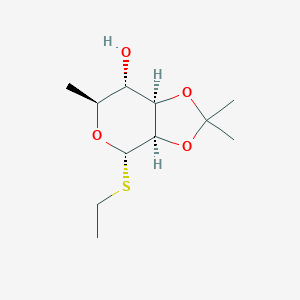

Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside

Overview

Description

Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside is a chemical compound used in the biomedical industry . It acts as a precursor molecule for synthesizing pharmaceutical drugs targeting diverse diseases, such as cancer, diabetes, and viral infections .

Molecular Structure Analysis

The molecular formula of Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside is C11H20O4S . It has a molecular weight of 248.34 .Scientific Research Applications

Synthesis of Complex Carbohydrates : This compound has been utilized in the synthesis of complex carbohydrates, such as a haptenic tetrasaccharide fragment corresponding to the cell-wall glycopeptidolipid of Mycobacterium avium serotype 4 (Zuurmond et al., 1993).

Rhamnolipid Synthesis : It plays a role in the efficient synthesis of rhamnolipids, such as the one from Pseudomonas Aeruginosa, which have applications in biotechnology and medicine (Duynstee et al., 1998).

Stereochemistry in Synthesis : This chemical is important in understanding stereochemical aspects during synthesis. For instance, the incidence and avoidance of stereospecific 1,2-ethylthio group migration during its synthesis has been studied (Auzanneau & Bundle, 1991).

Conformational Studies : Research has also focused on the conformations of glucose derivatives including ethyl 2,3:4,5-di-O-isopropylidene-1-thio-β-D-glucoseptanoside, a related compound, which is crucial in understanding the molecular structure and its implications (Beale et al., 1971).

Antimicrobial Applications : Some studies have explored the antimicrobial properties of rhamnopyranoside esters, highlighting their potential applications in food, beverage, and pharmaceutical industries (Muhammad et al., 2021).

Synthesis of Bioactive Compounds : It is used in the synthesis of bioactive compounds, such as verbascoside, a dihydroxyphenylethyl glycoside known for diverse bioactivities (Duynstee et al., 1999).

Building Blocks in Glycoprotein Synthesis : This compound serves as a building block in the synthesis of xylose-containing carbohydrate chains from N-glycoproteins, which are important in various biological processes (Kerékgyártó et al., 1993).

Safety and Hazards

properties

IUPAC Name |

(3aR,4S,6S,7S,7aR)-4-ethylsulfanyl-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4S/c1-5-16-10-9-8(7(12)6(2)13-10)14-11(3,4)15-9/h6-10,12H,5H2,1-4H3/t6-,7-,8+,9+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKXLPULGXBOJW-OEZYJKACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C2C(C(C(O1)C)O)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@H]2[C@@H]([C@H]([C@@H](O1)C)O)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside | |

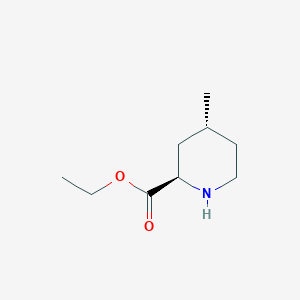

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside in the synthesis of complex oligosaccharides?

A1: Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside serves as a valuable building block in the synthesis of complex oligosaccharides. Specifically, it acts as a precursor to activated rhamnopyranosyl donors used in glycosylation reactions. [, ] In the synthesis of the pentasaccharide repeating unit of lactosillan, it is utilized to introduce an α-L-rhamnopyranosyl unit into the growing oligosaccharide chain. [] Similarly, it is employed in the preparation of a tetrasaccharide fragment related to the exopolysaccharide of Arthrobacter sp. CE-17, ultimately leading to the formation of ethyl 2,3-di-O-benzoyl-4-O-chloroacetyl-1-thio-α-L-rhamnopyranoside, another key building block. []

Q2: How does the structure of Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside facilitate its use in carbohydrate chemistry?

A2: The structure of Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside incorporates several features that make it particularly suitable for carbohydrate synthesis. The isopropylidene group protecting the 2,3-diol moiety serves as a temporary protecting group, allowing for selective manipulation of the remaining hydroxyl groups. [, ] Additionally, the presence of the thioethyl group at the anomeric position (C-1) enables its conversion into a good leaving group, facilitating the formation of glycosidic bonds during glycosylation reactions. [, ] These structural elements make Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside a versatile building block for constructing diverse oligosaccharides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)

![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate](/img/structure/B128266.png)